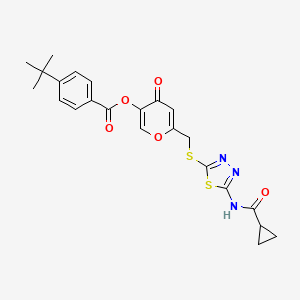

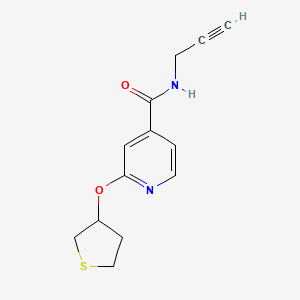

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate

Overview

Description

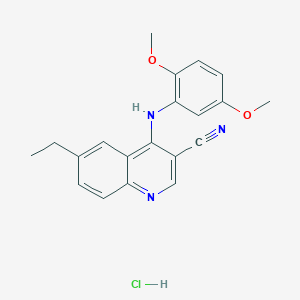

“tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1401222-55-6 . It has a molecular weight of 267.33 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI Code of the compound is1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

Synthesis Processes : Various compounds related to tert-butyl piperazine-1-carboxylate have been synthesized using different methods. For instance, a derivative was synthesized by condensation reaction, involving carbamimide and 3-fluorobenzoic acid, and characterized by spectroscopic methods and X-ray diffraction (Sanjeevarayappa et al., 2015).

Structural Analysis : Detailed structural analysis through methods like single crystal X-ray diffraction and spectroscopic evidence is a common theme in the research of these compounds. This analysis aids in confirming the molecular structure of the synthesized compounds (Mironovich & Shcherbinin, 2014).

Biological Evaluation

- Biological Activities : Some derivatives of tert-butyl piperazine-1-carboxylate have been screened for their biological activities. For instance, one study evaluated a compound for its in vitro antibacterial and anthelmintic activity, where it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Interactions and Properties

Molecular Architecture : The molecular interactions and crystal packing of these compounds have been analyzed in some studies, revealing insights into their chemical properties and potential applications. For example, weak C-H···O intermolecular interactions and aromatic π–π stacking interactions were observed in a study, contributing to the compound's three-dimensional architecture (Sanjeevarayappa et al., 2015).

Crystal Structure : The crystal structure of these compounds can provide valuable information regarding their potential applications in various fields, such as material science or drug design. Studies often focus on the crystallographic data to understand better the molecular arrangement and stability (Mironovich & Shcherbinin, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular proliferation and differentiation .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in signal transduction, gene expression, and cellular metabolism .

Result of Action

Similar compounds have been found to influence cellular proliferation and differentiation, potentially leading to changes in cell behavior and function .

Properties

IUPAC Name |

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFKBVHYJBQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)

![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)

![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3015002.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)